molecular formula C17H16N2O B12939899 1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-55-5

1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole

Cat. No.: B12939899
CAS No.: 61292-55-5
M. Wt: 264.32 g/mol
InChI Key: DYMIQBSMXPAMEZ-UHFFFAOYSA-N
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Description

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the phenyl ring, which is further connected to the imidazole ring through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxyphenyl-1H-imidazole and 4-methylbenzyl chloride.

    Reaction: The 2-hydroxyphenyl-1H-imidazole is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazoles.

Scientific Research Applications

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-1H-imidazole: Lacks the 4-methylbenzyl group.

    1-(2-Methylphenyl)-1H-imidazole: Contains a methyl group instead of the 4-methylbenzyl group.

    1-(2-((4-Methylphenyl)oxy)phenyl)-1H-imidazole: Similar structure but with a different substitution pattern.

Uniqueness

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

CAS No.

61292-55-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-[2-[(4-methylphenyl)methoxy]phenyl]imidazole

InChI

InChI=1S/C17H16N2O/c1-14-6-8-15(9-7-14)12-20-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3

InChI Key

DYMIQBSMXPAMEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3

Origin of Product

United States

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